molecular formula C10H12ClNO2 B1442125 7-Methoxy-2,3-dihydroisoquinolin-4(1H)-one hydrochloride CAS No. 5119-79-9

7-Methoxy-2,3-dihydroisoquinolin-4(1H)-one hydrochloride

Cat. No. B1442125
CAS RN: 5119-79-9
M. Wt: 213.66 g/mol
InChI Key: SHBTUJZZAAJBPW-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The molecular weight of 7-Methoxy-2,3-dihydroisoquinolin-4(1H)-one hydrochloride is 213.66100 . Unfortunately, other physical and chemical properties such as density, boiling point, melting point, and flash point are not available in the search results .

Scientific Research Applications

NMR Spectroscopy in Structural Elucidation

7-Methoxy-2,3-dihydroisoquinolin-4(1H)-one hydrochloride has been utilized in nuclear magnetic resonance (NMR) spectroscopy to distinguish isomeric 1,2‐dihydroisoquinolin‐4(3H)‐ones. The method relies on the observation that a 6-methoxy group signal experiences a significant upfield shift in the 1H NMR spectrum compared to a 7-methoxy group. This characteristic has been employed to discern between isomeric derivatives with different RO-groups positioned at the 6- and 7-positions, aiding in the understanding of cyclization mechanisms of certain chemical compounds (Waigh, 1980).

Antitumor Research

A compound structurally related to 7-Methoxy-2,3-dihydroisoquinolin-4(1H)-one hydrochloride, specifically 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, has exhibited promising antitumor activity. In animal studies, this compound inhibited tumor growth significantly without apparent toxicity. Moreover, it showed high antiproliferative activity against a broad spectrum of human tumor cell lines. Mechanistic studies revealed that the compound impeded tumor cell proliferation, induced apoptosis, and disrupted tumor vasculature. New synthetic analogues of this compound have also shown potential in enhancing antitumor activity and improving drug-like properties, marking this class of compounds as a novel category of tubulin-binding tumor-vascular disrupting agents (Cui et al., 2017).

properties

IUPAC Name

7-methoxy-2,3-dihydro-1H-isoquinolin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2.ClH/c1-13-8-2-3-9-7(4-8)5-11-6-10(9)12;/h2-4,11H,5-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHBTUJZZAAJBPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)CNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30701432
Record name 7-Methoxy-2,3-dihydroisoquinolin-4(1H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30701432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methoxy-2,3-dihydroisoquinolin-4(1H)-one hydrochloride

CAS RN

5119-79-9
Record name 7-Methoxy-2,3-dihydroisoquinolin-4(1H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30701432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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